N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide
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Overview
Description
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide typically involves the reaction of 5-methylthiazole with 2-thiophenecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has indicated potential anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds also contain thiazole rings and have shown significant biological activities.
Thiazolidinones: These compounds share the thiazole ring and have been studied for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is unique due to its specific combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6-5-10-9(14-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXKXFGRRAOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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